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Compound of Interest

Ethyl 4-
Compound Name:
oxocyclohexanecarboxylate

Cat. No.: B123810

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Ethyl 4-oxocyclohexanecarboxylate, a key building block in the synthesis of various
pharmaceuticals and complex organic molecules. This document details the 1H NMR, 13C NMR,
and IR spectral data, alongside the experimental protocols for their acquisition, to support
research and development in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 4-
oxocyclohexanecarboxylate, providing a clear and concise reference for compound
identification and characterization.

Table 1: *H NMR Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (Solvent:
CDClIs, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

4.18 Quartet 2H -O-CH2-CHs

2.77 Multiplet 1H -CH-(C=0)
Cyclohexane -CHz-

2.47 Multiplet 2H (axial, adjacent to
C=0)
Cyclohexane -CH2-

2.37 Multiplet 2H (equatorial, adjacent
to C=0)
Cyclohexane -CHa-

2.22 Multiplet 2H (axial, adjacent to CH-
COOEt)
Cyclohexane -CHz-

2.03 Multiplet 2H (equatorial, adjacent
to CH-COOEt)

1.28 Triplet 3H -O-CH2-CHs

Table 2: 13C NMR Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (Solvent:
CDCls)
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Chemical Shift (8) ppm Assighment

210.8 C=0 (Ketone)

174.5 C=0 (Ester)

60.8 -O-CH2-CHs

42.5 -CH-(C=0)

40.9 Cyclohexane CH: (adjacent to C=0)

28.5 Cyclohexane CH: (adjacent to CH-COOEt)
14.2 -O-CH2-CHs

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 4-oxocyclohexanecarboxylate (ATR-Neat)

Wavenumber (cm~—?) Vibrational Assignment
2960 - 2850 C-H Stretch (Aliphatic)
1735 C=0 Stretch (Ester)

1715 C=0 Stretch (Ketone)
1250 - 1170 C-O Stretch (Ester)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below. These protocols are designed to ensure reproducibility and high-quality data for the
structural elucidation of small organic molecules like Ethyl 4-oxocyclohexanecarboxylate.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of Ethyl 4-oxocyclohexanecarboxylate is accurately weighed and
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

e The solution is transferred to a clean, dry 5 mm NMR tube.
e The NMR tube is securely capped and gently agitated to ensure a homogeneous solution.
Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz (for *H NMR) or 100 MHz (for 13C NMR) spectrometer.
e 1H NMR Parameters:

o Pulse Sequence: Standard single-pulse experiment.

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Acquisition Time: 4.0 s

o Spectral Width: 16 ppm
e 13C NMR Parameters:

o Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.5 s

[¢]

Spectral Width: 240 ppm
Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and
baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation:

A small drop of neat Ethyl 4-oxocyclohexanecarboxylate is placed directly onto the diamond
crystal of the ATR accessory.

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-
reflection diamond ATR accessory.

e Parameters:

o

Spectral Range: 4000 - 400 cm~*

Resolution: 4 cm—1

o

Number of Scans: 32

[¢]

[¢]

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce the
final absorbance or transmittance spectrum. The positions of the absorption maxima are then
determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data described in this guide.
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Spectroscopic Analysis Workflow
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« To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-
oxocyclohexanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b123810#spectroscopic-data-of-ethyl-4-
oxocyclohexanecarboxylate-h-nmr-c-nmr-ir]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b123810?utm_src=pdf-body-img
https://www.benchchem.com/product/b123810#spectroscopic-data-of-ethyl-4-oxocyclohexanecarboxylate-h-nmr-c-nmr-ir
https://www.benchchem.com/product/b123810#spectroscopic-data-of-ethyl-4-oxocyclohexanecarboxylate-h-nmr-c-nmr-ir
https://www.benchchem.com/product/b123810#spectroscopic-data-of-ethyl-4-oxocyclohexanecarboxylate-h-nmr-c-nmr-ir
https://www.benchchem.com/product/b123810#spectroscopic-data-of-ethyl-4-oxocyclohexanecarboxylate-h-nmr-c-nmr-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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